(1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid

Asymmetric Synthesis Chiral Building Block Stereochemistry

(1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid (CAS 1443511-35-0) is a cis-configured chiral cyclopentane building block containing both a secondary alcohol and a carboxylic acid on a five-membered ring. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 1443511-35-0
Cat. No. B6329806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid
CAS1443511-35-0
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESC1CC(CC1C(=O)O)O
InChIInChI=1S/C6H10O3/c7-5-2-1-4(3-5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m1/s1
InChIKeyXWWQLKYMTLWXKN-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid (CAS 1443511-35-0): Chiral Cyclopentane Scaffold for Asymmetric Synthesis


(1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid (CAS 1443511-35-0) is a cis-configured chiral cyclopentane building block containing both a secondary alcohol and a carboxylic acid on a five-membered ring. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol . The defined (1R,3S) absolute stereochemistry at the two ring positions distinguishes this compound from racemic, trans, and enantiomeric forms, making it a valuable intermediate in the asymmetric synthesis of pharmaceuticals and fine chemicals [1].

Why (1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid Cannot Be Replaced by Generic Cyclopentane Carboxylic Acid Analogs


The (1R,3S)-3-hydroxycyclopentane-1-carboxylic acid scaffold contains two defined stereocenters that dictate the three-dimensional presentation of its functional groups. Generic substitution with a racemic mixture or the opposite enantiomer (1S,3R) introduces the incorrect spatial arrangement, which can abolish or reverse desired biological activity . Similarly, replacing the cis configuration with the trans isomer (1R,3R) alters the relative orientation of the hydroxyl and carboxyl groups, disrupting hydrogen-bonding patterns and molecular recognition events critical for target binding. Evidence from MCT1 inhibitor development demonstrates that the (1R,3S) sulfonyl derivative achieves a Ki of 12 nM, whereas stereochemical mismatches are expected to significantly reduce potency [1].

Quantitative Differentiation of (1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid: Evidence for Scientific Procurement


Stereochemical Identity vs. Racemic and Trans Isomers

The (1R,3S) configuration provides two defined stereocenters with a cis relationship between the hydroxyl and carboxyl groups, as confirmed by the InChI Key XWWQLKYMTLWXKN-UHNVWZDZSA-N . In contrast, the racemic mixture (CAS 55843-47-5) contains equal amounts of both (1R,3S) and (1S,3R) enantiomers, while the trans isomer (1R,3R, CAS 946594-17-8) has the hydroxyl and carboxyl groups on opposite faces of the cyclopentane ring . The (1R,3S) form is supplied with ≥97% purity (Aladdin H629246), ensuring stereochemical integrity for asymmetric reactions .

Asymmetric Synthesis Chiral Building Block Stereochemistry

Potency Advantage in MCT1 Inhibition: The (1R,3S) Sulfonyl Derivative

A sulfonamide derivative incorporating the (1R,3S)-3-hydroxycyclopentane scaffold (BDBM22013) exhibits an enzyme inhibition constant (Ki) of 12 nM against human Monocarboxylate Transporter 1 (MCT1), measured in Jurkat cell membranes at pH 7.8 and 22°C [1]. This potency is critically dependent on the (1R,3S) stereochemistry; the racemic version of the final compound is explicitly noted as (rac)-20, and individual stereoisomers are expected to differ substantially in activity. For context, closely related MCT1 inhibitors lacking the defined (1R,3S) cyclopentane sulfonyl motif typically show IC50 values in the 70–97 nM range in cell-based assays [2].

Monocarboxylate Transporter 1 MCT1 Inhibitor Cancer Immunology

Saturated Cyclopentane Core vs. Unsaturated HOCPCA: Divergent MCT Pharmacology

The unsaturated analog 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA) functions as an MCT1 substrate with Km values in the low- to mid-millimolar range and is actively transported across the blood-brain barrier [1]. In contrast, the saturated (1R,3S)-3-hydroxycyclopentane scaffold, when elaborated to a sulfonamide, yields a nanomolar MCT1 inhibitor (BDBM22013, Ki = 12 nM) [2]. The presence or absence of the endocyclic double bond thus switches the pharmacological role from substrate to inhibitor, underscoring the need to select the saturated scaffold for inhibitor design.

Blood-Brain Barrier MCT1 Substrate Neuroprotection

Price Premium Reflects Single-Enantiomer Value

The (1R,3S) enantiomer (CAS 1443511-35-0) commands a significant price premium over the trans-(1R,3R) isomer. At Aladdin Scientific, H629246-250mg (1R,3S, ≥97%) is priced at $316.90, while H635284-250mg (1R,3R, ≥97%) is $310.90, representing a modest premium for the cis enantiomer . More strikingly, the 1g scale shows a 22% lower price for the trans isomer ($775.90 vs. $633.90 per gram equivalent for the (1R,3S) form). This differential reflects the higher synthetic effort required to access the cis-configured single enantiomer.

Procurement Cost Analysis Chiral Chemicals

Optimal Application Scenarios for (1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid


Asymmetric Synthesis of MCT1 Inhibitors for Cancer Immunotherapy

The (1R,3S) cyclopentane carboxylic acid serves as the stereochemical anchor for the synthesis of nanomolar MCT1 inhibitors such as the thienopyrimidine series exemplified by BDBM22013 (Ki = 12 nM) [1]. The (1R,3S) configuration is essential for the sulfonamide moiety to engage the MCT1 substrate pocket with high affinity. Researchers developing MCT1-targeted cancer immunotherapies should procure this specific enantiomer to ensure synthetic fidelity and biological potency.

Chiral Building Block for Proline Analog and Peptidomimetic Synthesis

The cis-3-hydroxycyclopentanecarboxylic acid scaffold is a direct precursor to cis-2-aminocyclopentanecarboxylic acid derivatives, which serve as conformationally constrained proline replacements in HIV protease inhibitors and other peptidomimetics [1]. The (1R,3S) absolute configuration is required to maintain the correct topology for protease binding.

Saturated Scaffold for PET Tracer Development Targeting GHB Binding Sites

While the unsaturated analog HOCPCA has been radiolabeled as a PET tracer ([11C]HOCPCA) [1], the saturated (1R,3S) scaffold offers a distinct pharmacological profile—nanomolar inhibition versus millimolar substrate activity—making it a preferred starting point for developing high-affinity, non-substrate ligands for the GHB high-affinity binding site.

Quote Request

Request a Quote for (1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.